ethyl cyano[3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Description
Ethyl cyano[3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a complex organic compound with distinct structural characteristics. Its core contains a thiazolidine ring, a quinoline moiety, and an acetate group, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
ethyl (2E)-2-cyano-2-[(5E)-3-ethyl-5-(1-ethylquinolin-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-4-23-16-10-8-7-9-14(16)11-12-17(23)18-19(25)24(5-2)20(28-18)15(13-22)21(26)27-6-3/h7-12H,4-6H2,1-3H3/b18-17+,20-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKMWPKPRRFEJS-LCKBAFIOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C(=O)N(C(=C(C#N)C(=O)OCC)S2)CC)C=CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/2\C(=O)N(/C(=C(/C#N)\C(=O)OCC)/S2)CC)/C=CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazolidine Formation: : The synthesis starts with the formation of the thiazolidine ring via the reaction of a mercaptoamine with a carboxylic acid derivative under acidic conditions.
Quinoline Attachment: : The thiazolidine ring is then fused with a quinoline derivative through a condensation reaction, facilitated by a base such as sodium ethoxide.
Acetate Addition: : The ethyl cyanoacetate is introduced via a nucleophilic substitution reaction, forming the final compound.
Industrial Production Methods
Scaling this synthesis for industrial production requires optimization of reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and robust purification techniques such as chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under oxidative conditions, this compound can undergo transformations that affect the quinoline and thiazolidine rings.
Reduction: : Reductive environments may target the carbonyl groups within the molecule.
Substitution: : Nucleophilic substitution reactions can modify the ethyl and cyano groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate and chromium trioxide.
Reduction: : Typical reagents are lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: : Nucleophiles such as sodium hydride and organometallic compounds are frequently used.
Major Products Formed
The reactions yield various derivatives that maintain the core structure while modifying peripheral groups, leading to new compounds with potentially different properties.
Scientific Research Applications
Ethyl cyano[3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate has applications in:
Chemistry: : It is used as a building block for synthesizing more complex molecules.
Biology: : Its interactions with biological macromolecules are studied for potential therapeutic uses.
Medicine: : Investigated for its potential as a drug candidate due to its unique chemical structure.
Industry: : Employed in the synthesis of dyes and pigments.
Mechanism of Action
Effects and Targets
The compound exerts its effects through interaction with various molecular targets, including enzymes and receptors. It may inhibit or activate specific pathways, influencing biochemical processes.
Molecular Pathways
Its mechanism involves binding to active sites on enzymes or receptors, altering their conformation and activity. This can lead to changes in signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyano[3-methyl-5-(1-methyl-2(1H)-quinolinylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate: : Similar structure but with methyl groups instead of ethyl groups.
Ethyl cyano[3-phenyl-5-(1-phenyl-2(1H)-quinolinylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate: : Similar framework but with phenyl substitutions.
Ethyl cyano[3-butyl-5-(1-butyl-2(1H)-quinolinylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate: : Featuring butyl groups, highlighting the variability of alkyl substitutions.
Uniqueness
This compound's versatility and range of applications make it a fascinating subject for ongoing scientific exploration. How else can I assist you tonight?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
